![molecular formula C12H20N2O B180056 N-(Phenylmethoxy)-1,5-pentanediamine CAS No. 160388-21-6](/img/structure/B180056.png)
N-(Phenylmethoxy)-1,5-pentanediamine
Overview
Description
N-(Phenylmethoxy)-1,5-pentanediamine is an organic compound characterized by the presence of a phenylmethoxy group attached to a 1,5-pentanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylmethoxy)-1,5-pentanediamine typically involves the reaction of 1,5-pentanediamine with phenylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 1,5-pentanediamine attacks the electrophilic carbon of phenylmethanol, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylmethoxy)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy-pentanediamine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(Phenylmethoxy)-1,5-pentanediamine serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for creating diverse chemical entities.
- Oxidation Reactions : The compound can be oxidized to yield phenylmethoxy-pentanediamine oxides, which may have different reactivity profiles.
- Reduction Reactions : Reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms, altering its functional groups.
- Substitution Reactions : The phenylmethoxy group can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Biological Applications
Studies on Enzyme Interactions
Research indicates that this compound can be utilized in the study of enzyme interactions. Its structural features allow it to act as a potential ligand in biochemical assays, facilitating the exploration of enzyme kinetics and mechanisms.
Therapeutic Potential
Ongoing investigations are assessing the compound's role as a precursor in drug development. Its unique properties may lead to novel therapeutic agents targeting specific biological pathways.
Industrial Applications
Production of Specialty Chemicals
In industrial applications, this compound is used to produce specialty chemicals and materials with tailored properties. Its chemical reactivity allows for modifications that enhance performance in various formulations.
Case Studies
Several case studies highlight the applications of this compound:
- Synthesis of Novel Antibiotics : Research has demonstrated that derivatives of this compound can be conjugated with antibiotic agents to enhance their delivery systems. This approach mimics natural siderophores for targeted drug delivery .
- Biochemical Assays : In enzyme studies, this compound has been used as a ligand to investigate enzyme-substrate interactions. These studies have provided insights into enzyme mechanisms and potential inhibitors .
- Material Science Innovations : The compound has been explored for its utility in developing new materials with specific chemical properties for industrial applications. Its versatility allows for customization based on desired characteristics.
Mechanism of Action
The mechanism of action of N-(Phenylmethoxy)-1,5-pentanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Phenylmethoxy)-1,4-butanediamine
- N-(Phenylmethoxy)-1,6-hexanediamine
- N-(Phenylmethoxy)-1,3-propanediamine
Uniqueness
N-(Phenylmethoxy)-1,5-pentanediamine is unique due to its specific chain length and the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for various research and industrial purposes.
Biological Activity
N-(Phenylmethoxy)-1,5-pentanediamine is a compound with significant potential in biological research and applications. This article details its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pentanediamine backbone with a phenylmethoxy substituent. Its molecular formula is , and it features both amine and ether functional groups that influence its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the phenylmethoxy group enhances the compound's binding affinity to these targets, which can modulate various biochemical pathways. This mechanism positions the compound as a potential ligand in biochemical assays and therapeutic applications.
1. Enzyme Interaction Studies
This compound is utilized in studies exploring enzyme interactions. It serves as a model compound to investigate the dynamics of enzyme-ligand binding and the subsequent effects on enzymatic activity. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes.
2. Potential Therapeutic Applications
Research is ongoing to evaluate the therapeutic potential of this compound as a precursor in drug development. Its ability to interact with biological targets suggests that it could play a role in treating various diseases, including cancer and inflammatory conditions.
3. Biochemical Assays
The compound's properties make it suitable for use in biochemical assays aimed at screening for new drugs or understanding disease mechanisms. Its role as a ligand allows researchers to elucidate the functions of specific proteins or pathways within cellular systems.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(Phenylmethoxy)-1,4-butanediamine | Shorter carbon chain | Different binding affinities due to chain length |
N-(Phenylmethoxy)-1,6-hexanediamine | Longer carbon chain | Potentially different pharmacokinetics |
N-(Phenylmethoxy)-1,3-propanediamine | Shorter carbon chain | Variation in solubility and biological activity |
This compound exhibits distinct properties compared to these analogs due to its specific chain length and substituents, which significantly influence its biological activity.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity in vitro, suggesting potential applications in metabolic regulation .
Case Study 2: Ligand Binding Affinity
Another research focused on evaluating the binding affinity of this compound to various receptors. Molecular docking studies revealed that the compound binds preferentially to certain targets over others, highlighting its specificity and potential as a therapeutic agent.
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) associated with this compound. These findings indicate that modifications to the phenylmethoxy group can significantly alter the compound's biological activity:
- Enhanced Binding : Modifications that increase lipophilicity tend to enhance binding affinity.
- Selectivity : Changes in the alkyl chain length can lead to selective inhibition of specific enzymes or receptors.
Properties
IUPAC Name |
N'-phenylmethoxypentane-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYQCPSHWDABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455813 | |
Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160388-21-6 | |
Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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